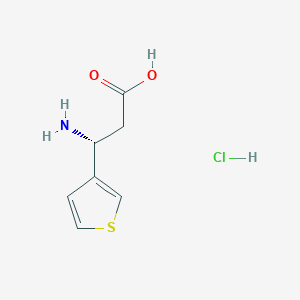
(R)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the thiophene ring, which can be achieved through various methods, including the Gewald reaction.
Amino Acid Formation: The thiophene derivative is then subjected to a series of reactions to introduce the amino group and form the propanoic acid backbone. This often involves the use of protecting groups to ensure selective reactions.
Chirality Introduction: The chiral center is introduced using chiral catalysts or starting materials to ensure the desired ®-configuration.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino acid moiety allow it to bind to active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
(S)-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
3-Amino-3-(furan-3-yl)propanoic acid hydrochloride: A similar compound with a furan ring instead of a thiophene ring.
3-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride: A similar compound with a pyridine ring.
Uniqueness: ®-3-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H10ClNO2S |
|---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-thiophen-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(3-7(9)10)5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m1./s1 |
InChI Key |
BINHXEQKUBRNPI-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CSC=C1[C@@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=CSC=C1C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















